molecular formula C17H17ClN4O B6443942 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2549028-94-4

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6443942
CAS No.: 2549028-94-4
M. Wt: 328.8 g/mol
InChI Key: VBIJNBMHQCHUAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a piperidine ring through an oxygen atom and a methyl group. The pyridine ring also has a carbonitrile group attached to it.


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL . The compound has an optical activity of [α]/D -34 to -43°, measured in methanol .

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has been investigated for its potential applications in the scientific research field. It has been found to possess anti-inflammatory and anti-cancer properties, and has been used as a model compound for the development of new drugs and for exploring the mechanisms of action of existing drugs. In addition, this compound has been used in the synthesis of other compounds, such as polymers and dyes, and has been investigated for its potential use as a fuel additive.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is not yet fully understood. However, it is believed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it is thought that this compound may interact with the cell membrane, altering its permeability and allowing the passage of other molecules that may be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-cancer properties. In laboratory studies, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to induce apoptosis in certain cancer cell lines. In addition, this compound has been found to possess antioxidant properties and to modulate the activity of certain enzymes involved in the metabolism of fatty acids and lipids.

Advantages and Limitations for Lab Experiments

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has been widely used in laboratory experiments due to its ability to inhibit the production of inflammatory mediators and to induce apoptosis in certain cancer cell lines. However, it should be noted that this compound is a relatively unstable compound and can be easily degraded in the presence of light and heat. In addition, this compound is a relatively expensive compound and is not readily available.

Future Directions

The potential applications of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile are still being explored. Future research may focus on the development of more stable derivatives of this compound, which could be used in the synthesis of new drugs and other compounds. In addition, further research may focus on the development of new methods for the synthesis of this compound and its derivatives, which may lead to the production of more cost-effective compounds. Finally, further research may focus on the elucidation of the mechanisms of action of this compound and its derivatives, which may lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is synthesized by a three-step process. The first step involves the reaction of 3-chloropyridine with methyl piperidine-1-carboxylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound 2-(4-chloro-1-piperidinyl)-3-pyridinecarboxylic acid. The second step involves the reaction of this intermediate with methyl acetoacetate, in the presence of a base, to form this compound. Finally, the product is isolated and purified.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-15-11-20-7-3-16(15)23-12-13-4-8-22(9-5-13)17-14(10-19)2-1-6-21-17/h1-3,6-7,11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIJNBMHQCHUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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